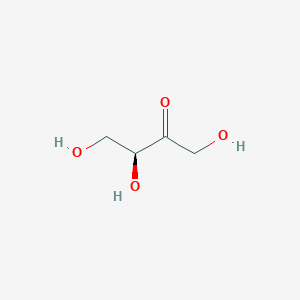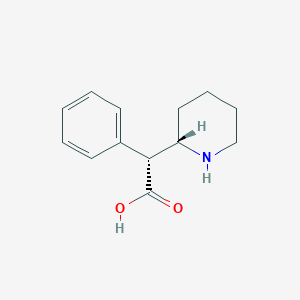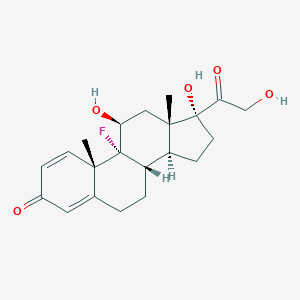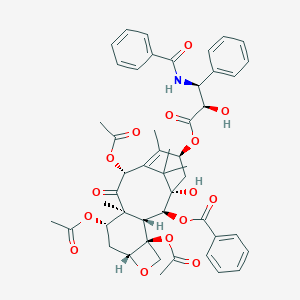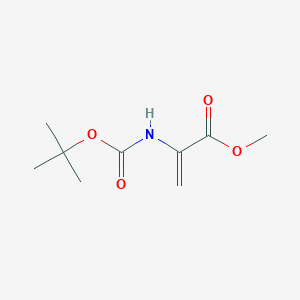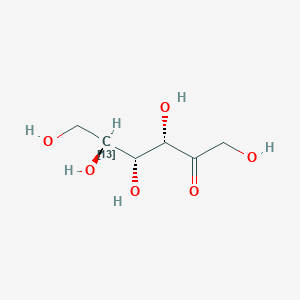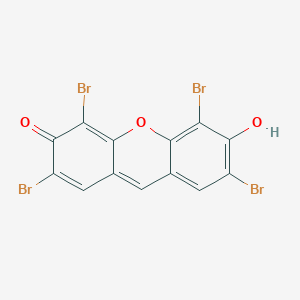
Apaziquone
Overview
Description
Apaziquone, also known as EO9, is an indolequinone that functions as a bioreductive prodrug. It is structurally related to mitomycin C, an older chemotherapeutic agent. This compound is primarily investigated for its potential in treating non-muscle invasive bladder cancer. In hypoxic cells, such as those found on the inner surface of the urinary bladder, this compound is converted to active metabolites by intracellular reductases. These active metabolites alkylate DNA, leading to apoptosis, which is preferentially expressed in neoplastic cells .
Preparation Methods
Apaziquone was first synthesized at the University of Amsterdam in 1987. The synthetic route involves the preparation of 3-hydroxy-5-aziridinyl-1-methyl-2-(1H-indole-4,7-dione)prop-β-en-α-ol. The preparation method includes the following steps:
Formation of the indolequinone core: This involves the cyclization of appropriate precursors to form the indolequinone structure.
Introduction of the aziridine ring: The aziridine ring is introduced through a nucleophilic substitution reaction.
Industrial production methods for this compound are not extensively documented, but they would likely involve similar synthetic routes optimized for large-scale production.
Chemical Reactions Analysis
Apaziquone undergoes several types of chemical reactions:
Reduction: In hypoxic conditions, this compound is reduced by intracellular reductases to form active metabolites.
Alkylation: The active metabolites of this compound alkylate DNA, leading to the formation of DNA cross-links and subsequent apoptosis.
Oxidation: This compound can also undergo oxidation reactions, although these are less relevant to its biological activity
Common reagents and conditions used in these reactions include reducing agents such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and hypoxic conditions to facilitate the reduction process. The major products formed from these reactions are DNA adducts and cross-links that lead to cell death.
Scientific Research Applications
Apaziquone has been extensively studied for its potential in treating non-muscle invasive bladder cancer. It has shown good anti-cancer activity when administered intravesically to marker lesions and is well tolerated with no systemic side effects. Additionally, this compound has been investigated for its anticancer activity in oral cancer cells and xenograft models, where it has demonstrated the ability to inhibit cell proliferation and induce apoptosis .
Mechanism of Action
The mechanism of action of apaziquone involves its conversion to active metabolites by intracellular reductases in hypoxic cells. These active metabolites alkylate DNA, leading to the formation of DNA cross-links and subsequent apoptosis. The molecular targets of this compound include DNA and various intracellular reductases such as NAD(P)H:quinone oxidoreductase 1 (NQO1). The pathways involved in its mechanism of action include the bioreductive activation process and the cellular response to DNA damage .
Comparison with Similar Compounds
Apaziquone is similar to other bioreductive prodrugs such as mitomycin C, PR-104, TH-302 (evofosfamide), and AQ4N (banoxantrone). this compound has unique pharmacokinetic properties that make it more suitable for local therapy, such as intravesical administration for bladder cancer. Unlike mitomycin C, this compound is rapidly cleared from the systemic circulation, reducing the risk of systemic side effects .
Similar Compounds
- Mitomycin C
- PR-104
- TH-302 (evofosfamide)
- AQ4N (banoxantrone)
This compound’s unique properties and its potential for local therapy make it a promising candidate for further research and clinical applications.
Properties
IUPAC Name |
5-(aziridin-1-yl)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-16-10(3-2-6-18)9(8-19)13-14(16)12(20)7-11(15(13)21)17-4-5-17/h2-3,7,18-19H,4-6,8H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPOCMVWFLDDLZ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869587 | |
| Record name | Apaziquone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114560-48-4 | |
| Record name | Apaziquone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114560-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apaziquone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114560484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apaziquone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12593 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apaziquone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APAZIQUONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H464ZO600O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


